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Compound of Interest

Compound Name: Phenyl chlorodithioformate

Cat. No.: B102121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic

protocols, and key chemical properties of Phenyl chlorodithioformate (CAS No: 16911-89-0).

Given the limited availability of direct experimental spectra in public databases, this document

combines reported physical properties with predicted spectroscopic data based on the analysis

of its constituent functional groups and analogous chemical structures.

Chemical and Physical Properties
Phenyl chlorodithioformate is a reactive chemical intermediate utilized in organic synthesis.

[1] Key physical properties are summarized below.

Property Value Reference(s)

Molecular Formula C₇H₅ClS₂ [2][3]

Molecular Weight 188.70 g/mol [2][3]

Appearance Liquid [2][3]

Boiling Point 135 °C at 15 mmHg [2][3]

Density 1.331 g/mL at 25 °C [2][3]

Refractive Index n20/D 1.6688 [2][3]
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Spectroscopic Data (Predicted)
The following tables present the expected spectroscopic data for Phenyl chlorodithioformate.

These values are estimated based on typical chemical shifts and absorption frequencies for the

functional groups present in the molecule.

¹H NMR Spectroscopy
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 - 7.60 Multiplet 5H
Aromatic Protons

(C₆H₅)

¹³C NMR Spectroscopy
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~195 C=S (Thiocarbonyl)

125 - 135 Aromatic Carbons (C₆H₅)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium Aromatic C-H Stretch

1600, 1480 Medium-Strong Aromatic C=C Stretch

1200 - 1250 Strong C=S Stretch

690 - 770 Strong Aromatic C-H Bend

Mass Spectrometry
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Possible Fragment

188/190 Moderate
[M]⁺ (Molecular Ion, with ³⁵Cl/

³⁷Cl isotopes)

153 High [M - Cl]⁺

109 High [C₆H₅S]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Proposed Synthesis of Phenyl Chlorodithioformate
This protocol describes a plausible method for the synthesis of Phenyl chlorodithioformate
from thiophenol and thiophosgene. This reaction is analogous to the formation of related

chlorothioformates.

Workflow for the Synthesis of Phenyl Chlorodithioformate
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Synthesis Workflow
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Caption: A proposed workflow for the synthesis of Phenyl chlorodithioformate.
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Procedure:

In a fume hood, dissolve thiophenol (1.0 equivalent) in a suitable inert solvent (e.g.,

dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred

solution of thiophenol via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by vacuum distillation to obtain Phenyl chlorodithioformate.

Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified Phenyl chlorodithioformate in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: As Phenyl chlorodithioformate is a liquid, a neat spectrum can be

obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a

range of 4000-400 cm⁻¹.

Data Collection: Collect a background spectrum of the clean KBr/NaCl plates before running

the sample spectrum. The final spectrum should be reported in terms of wavenumber (cm⁻¹)

versus transmittance (%).

3.2.3. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a Gas

Chromatography (GC) system for separation and subsequent ionization.

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass

analyzer. The mass spectrum should be plotted as m/z versus relative intensity.

Safety Information
Phenyl chlorodithioformate is expected to be a hazardous substance. Based on data for

similar compounds, it is likely to be corrosive and toxic.[3] Appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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